molecular formula C7H11N3O B3344560 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- CAS No. 78195-30-9

4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)-

Cat. No.: B3344560
CAS No.: 78195-30-9
M. Wt: 153.18 g/mol
InChI Key: IFOLNWVBRSCJOJ-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- is a heterocyclic organic compound with a pyrimidinone core structure This compound is characterized by the presence of two methyl groups at the 5 and 6 positions and a methylamino group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethyluracil with methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for monitoring and controlling the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidinone derivatives.

    Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyrimidinone ring.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(amino)-
  • 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(ethylamino)-
  • 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(propylamino)-

Uniqueness

4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- is unique due to the presence of the methylamino group at the 2 position, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4,5-dimethyl-2-(methylamino)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4-5(2)9-7(8-3)10-6(4)11/h1-3H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOLNWVBRSCJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228829
Record name 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78195-30-9
Record name 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078195309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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